molecular formula C17H33NO4Si B12581768 3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one CAS No. 646516-39-4

3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one

Cat. No.: B12581768
CAS No.: 646516-39-4
M. Wt: 343.5 g/mol
InChI Key: YPAGMUNJPCMQKD-UHFFFAOYSA-N
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Description

3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one is a complex organosilicon compound. It is characterized by the presence of a triethoxysilyl group, which imparts unique properties to the molecule, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one typically involves the reaction of 3-(triethoxysilyl)propylamine with hex-5-en-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are employed to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild conditions to prevent degradation of the compound.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced analogs with altered functional groups.

    Substitution: Formation of new derivatives with substituted triethoxysilyl groups.

Scientific Research Applications

3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and functionalized surfaces.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique bonding properties.

Mechanism of Action

The mechanism of action of 3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one involves its interaction with various molecular targets. The triethoxysilyl group facilitates strong bonding with surfaces, enhancing adhesion and stability. The compound can also interact with biological molecules, modifying their properties and functions. The specific pathways involved depend on the application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Triethoxysilyl)propylamine: Similar in structure but lacks the ethanimidoyl and hex-5-en-2-one moieties.

    3-(Triethoxysilyl)propyl isocyanate: Contains an isocyanate group instead of the ethanimidoyl group.

    3-(Triethoxysilyl)propyl thiocyanate: Features a thiocyanate group in place of the ethanimidoyl group.

Uniqueness

3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one is unique due to its combination of the triethoxysilyl group with the ethanimidoyl and hex-5-en-2-one moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

646516-39-4

Molecular Formula

C17H33NO4Si

Molecular Weight

343.5 g/mol

IUPAC Name

3-[C-methyl-N-(3-triethoxysilylpropyl)carbonimidoyl]hex-5-en-2-one

InChI

InChI=1S/C17H33NO4Si/c1-7-12-17(16(6)19)15(5)18-13-11-14-23(20-8-2,21-9-3)22-10-4/h7,17H,1,8-14H2,2-6H3

InChI Key

YPAGMUNJPCMQKD-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN=C(C)C(CC=C)C(=O)C)(OCC)OCC

Origin of Product

United States

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